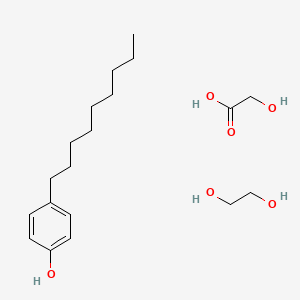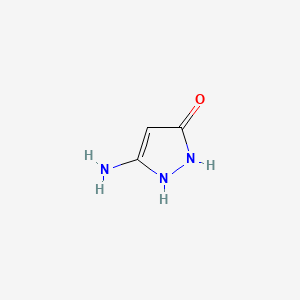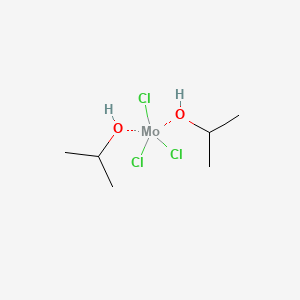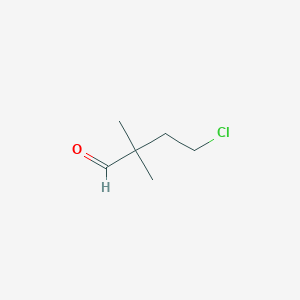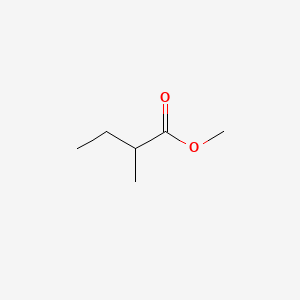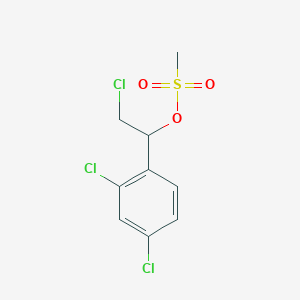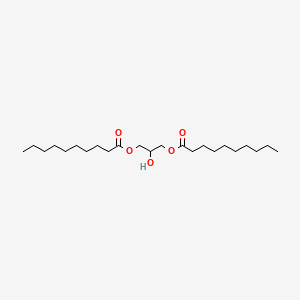
3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid
Descripción general
Descripción
3-(Trifluoromethyl)benzoic acid, also known as α,α,α-Trifluoro-m-toluic acid or 3-Carboxybenzotrifluoride, is a chemical compound with the linear formula CF3C6H4CO2H . It has a molecular weight of 190.12 .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)benzoic acid is represented by the formula CF3C6H4CO2H .Chemical Reactions Analysis
Again, while specific reactions involving 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid are not available, similar compounds like 3-(Trifluoromethyl)benzoic acid can undergo various reactions. For example, fluoroarenes can mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones .Mecanismo De Acción
MTFB exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, MTFB reduces the production of these inflammatory mediators, thereby reducing inflammation and pain. MTFB also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
MTFB has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. MTFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis and inhibit angiogenesis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTFB has several advantages for lab experiments. It is easy to synthesize using different methods, and it is stable under different conditions. MTFB has been shown to have high yields and purity, making it suitable for use in different applications. However, MTFB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. MTFB can also be expensive to synthesize, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for research on MTFB. One direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. MTFB has been shown to have neuroprotective effects in animal models, and it may have potential as a treatment for these diseases. Another direction is to explore its potential use in the synthesis of functionalized materials. MTFB has been used to synthesize dendrimers and MOFs, but there may be other applications for this versatile building block. Finally, future research can focus on improving the synthesis of MTFB to make it more cost-effective and environmentally friendly.
Aplicaciones Científicas De Investigación
MTFB has been extensively studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MTFB has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MTFB has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In material science, MTFB has been studied for its potential use as a building block for the synthesis of functionalized materials. It has been used to synthesize dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and catalysis. MTFB has also been used to synthesize metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
In organic synthesis, MTFB has been used as a versatile building block for the synthesis of various compounds. It has been used to synthesize benzoxazoles, which are heterocyclic compounds that have potential applications in medicinal chemistry. MTFB has also been used to synthesize aryl sulfones, which are important intermediates in the synthesis of various compounds.
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGFECHNVOBBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53985-43-6 | |
| Record name | 3-methanesulfonyl-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

